4-[Benzyl(methyl)amino]oxolan-3-ol
Description
Properties
IUPAC Name |
4-[benzyl(methyl)amino]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(11-8-15-9-12(11)14)7-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZOJGQSVITWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2COCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methyl)amino]oxolan-3-ol typically involves the reaction of oxolane derivatives with benzyl(methyl)amine under specific conditions. One common method is the nucleophilic substitution reaction where the oxolane ring is activated by a leaving group, such as a halide, and then reacted with benzyl(methyl)amine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methyl)amino]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups.
Substitution: The benzyl(methyl)amino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-[Benzyl(methyl)amino]oxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[Benzyl(methyl)amino]oxolan-3-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride
- Structure: Contains a benzyl(methyl)amino group linked to a ketone-substituted aromatic ring and a hydroxylphenyl group.
- Key Differences: Unlike 4-[Benzyl(methyl)amino]oxolan-3-ol, this compound lacks the oxolan ring and instead features a ketone-aryl system. The hydrochloride salt form enhances its stability and solubility in aqueous media .
4-[(Oxolan-3-ylmethyl)amino]benzene-1-sulfonamide
- Structure: Incorporates an oxolan ring linked to a sulfonamide-substituted benzene ring via a methylamino group.
- Molecular weight (256.32 g/mol) and polarity are higher due to the sulfonamide moiety .
- Applications : Likely explored for antimicrobial or carbonic anhydrase inhibition activities, common to sulfonamide derivatives.
2-[Benzyl-[(2,5-dimethylphenyl)-methyl]-amino]-ethanol
- Structure: Features a benzylamino group substituted with a 2,5-dimethylphenyl group and an ethanol side chain.
- Key Differences: The ethanol side chain increases hydrophilicity compared to the hydroxyl group in this compound.
- Applications: Possible use in neurotransmitter analog synthesis due to the ethanolamine backbone.
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate
- Structure : A highly substituted oxolan ring with esterified benzoyl groups and a hydroxyl group.
- Key Differences: The presence of ester groups (benzoyloxy) increases lipophilicity and susceptibility to hydrolysis compared to the stable benzyl(methyl)amino group in this compound. The stereochemistry (2R,3R,4R) may confer specific biological activity .
- Applications : Investigated for prodrug formulations due to ester functionality.
Comparative Analysis Table
| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties | Potential Applications |
|---|---|---|---|---|---|
| This compound | Oxolan ring | Benzyl(methyl)amino, hydroxyl | ~223.3 (estimated) | Balanced polarity, moderate solubility | Medicinal chemistry, drug design |
| 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone HCl | Aryl ketone | Benzyl(methyl)amino, hydroxyl, ketone | 307.8 | High solubility (HCl salt) | Bioactive intermediate |
| 4-[(Oxolan-3-ylmethyl)amino]benzene-1-sulfonamide | Oxolan + benzene | Sulfonamide, methylamino | 256.3 | Strong hydrogen bonding, enzymatic inhibition | Antimicrobial agents |
| 2-[Benzyl-[(2,5-dimethylphenyl)-methyl]-amino]-ethanol | Ethanolamine | Benzylamino, dimethylphenyl, ethanol | 269.4 | Hydrophilic, sterically hindered | Neurotransmitter analogs |
| (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate | Oxolan ester | Benzoyloxy, hydroxyl, ester | 384.4 | Lipophilic, hydrolytically labile | Prodrug development |
Research Findings and Implications
- Hydrogen Bonding and Solubility: Compounds like 4-[(oxolan-3-ylmethyl)amino]benzene-1-sulfonamide exhibit enhanced solubility due to sulfonamide groups, whereas this compound may rely on its hydroxyl group for moderate aqueous solubility .
- Steric Effects: Bulky substituents (e.g., 2,5-dimethylphenyl in 2-[benzyl-...]-ethanol) reduce membrane permeability, suggesting that this compound’s smaller benzyl group may favor better bioavailability .
- Stability: Ester-containing analogs (e.g., the benzoate derivative) are prone to hydrolysis, whereas the benzyl(methyl)amino group in this compound likely offers greater metabolic stability .
Biological Activity
4-[Benzyl(methyl)amino]oxolan-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be identified by its molecular formula and a molecular weight of approximately 195.27 g/mol. Its structure includes a benzyl group attached to a methylamino moiety, which is further connected to an oxolan-3-ol framework, contributing to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown significant inhibition of cancer cell lines, particularly in breast cancer models. A notable study demonstrated that similar compounds induced apoptosis in MDA-MB-231 cells, with an increase in annexin V-FITC positive cells indicating late apoptosis phases .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Apoptosis Induction |
|---|---|---|---|
| 4e | MDA-MB-231 | 10.93 | Yes |
| 4g | MCF-7 | 25.06 | Yes |
| 4h | HCT116 | 15.00 | Yes |
Enzyme Inhibition
The compound exhibits inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). For example, derivatives have shown selectivity for CA IX over CA II with IC50 values ranging from 1.55 to 25.06 μM, which is critical in targeting tumor-associated CAs .
Table 2: Enzyme Inhibition Profile
| Enzyme Type | IC50 (μM) | Selectivity |
|---|---|---|
| CA IX | 10.93 | High |
| CA II | 1.55 | Moderate |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound triggers programmed cell death pathways in cancer cells.
- Enzyme Inhibition : By inhibiting CAs, it disrupts the acid-base balance in tumor microenvironments, thereby hindering tumor growth.
- Antibacterial Activity : Preliminary studies suggest potential antibacterial properties through the inhibition of bacterial growth mechanisms related to CA activity .
Case Studies
A recent investigation into the pharmacological profile of related compounds revealed promising results in preclinical models:
- Study on MDA-MB-231 Cells : The compound was tested for cytotoxicity and apoptosis induction, showing a significant increase in apoptotic markers compared to control groups.
- Antibacterial Assessment : Compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL .
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 4-[Benzyl(methyl)amino]oxolan-3-ol in laboratory settings?
- Methodological Answer : Follow general safety guidelines for structurally similar amino-oxolanes, including:
- Use of PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact .
- Work in well-ventilated areas or fume hoods to minimize inhalation risks .
- Store in tightly sealed containers under dry, inert conditions to prevent degradation .
Q. How can researchers verify the stereochemical purity of this compound during synthesis?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm stereocenters and rule out diastereomer formation .
- Chiral HPLC : Compare retention times against enantiomerically pure standards .
- X-ray Crystallography : Resolve ambiguous cases where spectral overlap occurs .
Q. What solvent systems are optimal for chromatographic purification of this compound?
- Methodological Answer :
- Normal-Phase Silica Gel : Use gradients of ethyl acetate/hexane (e.g., 30–70%) for polar intermediates .
- Reverse-Phase C18 Columns : Employ methanol/water mixtures for final purification of hydrophilic derivatives .
Advanced Research Questions
Q. How should contradictory solubility data for this compound be resolved in formulation studies?
- Methodological Answer :
- Controlled Replication : Systematically test solubility in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., DMSO, THF) under standardized conditions .
- Molecular Dynamics Simulations : Model solute-solvent interactions to predict solubility trends .
- Data Note : Similar compounds (e.g., 4-benzylmorpholine-3-carboxylic acid) show pH-dependent solubility shifts due to protonation of tertiary amines .
Q. What strategies mitigate the lack of toxicological data for preclinical evaluation?
- Methodological Answer :
- In Silico Toxicology : Use tools like ProTox-II or ADMET predictors to estimate acute toxicity and metabolic pathways .
- Comparative Analysis : Cross-reference with structurally related compounds (e.g., 4-methylhexan-3-ol) to infer hazard thresholds .
- High-Throughput Screening : Conduct cytotoxicity assays on human cell lines (e.g., HepG2) at varying concentrations .
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Variable Selection : Test temperature, catalyst loading, and solvent polarity as independent variables .
- Response Surface Modeling : Use a central composite design to identify optimal yields and enantiomeric excess .
- Case Study : For analogous morpholine derivatives, reaction temperatures >80°C improved cyclization efficiency but risked racemization .
Data Contradiction Analysis
Key Methodological Recommendations
- Stereochemical Integrity : Prioritize chiral resolution techniques early in synthesis to avoid downstream purification challenges .
- Data Gaps : Address missing physicochemical data (e.g., vapor pressure, decomposition temperature) through collaborative benchmarking .
- Safety Compliance : Align handling protocols with OSHA/EN166 standards for PPE and ventilation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
